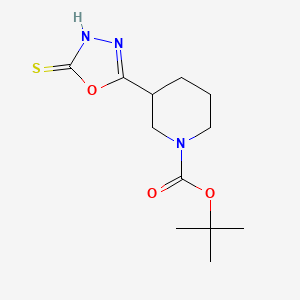

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

CAS No.: 1046079-23-5

Cat. No.: VC2759803

Molecular Formula: C12H19N3O3S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1046079-23-5 |

|---|---|

| Molecular Formula | C12H19N3O3S |

| Molecular Weight | 285.36 g/mol |

| IUPAC Name | tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) |

| Standard InChI Key | NTCAZAMJBGQMNP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 |

Introduction

Fundamental Properties and Chemical Identity

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is an oxadiazole derivative characterized by a unique molecular architecture that combines a piperidine ring with an oxadiazole moiety and a sulfanyl functional group. This compound is identified by the CAS number 1046079-23-5 and possesses distinctive chemical properties that make it valuable for various applications. The molecular formula of this compound is C₁₂H₁₉N₃O₃S with a calculated molecular weight of 285.36 g/mol. In terms of chemical nomenclature, the IUPAC name is tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate, which precisely describes its structural composition.

The compound's structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position, which is commonly used in organic synthesis to protect amine groups. The piperidine ring is substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a sulfanyl group. This particular arrangement of functional groups contributes to its potential biological activities and synthetic utility.

Structural Characteristics

The structure of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate consists of three main components:

-

A piperidine ring with a Boc protecting group at the nitrogen atom

-

A 1,3,4-oxadiazole heterocyclic ring attached at position 3 of the piperidine

-

A sulfanyl (thiol) functional group at position 5 of the oxadiazole ring

This unique structural configuration is responsible for the compound's reactivity and potential biological properties. The presence of the oxadiazole ring is particularly significant as this heterocyclic moiety is known for its biological activities and has been extensively studied in medicinal chemistry.

Chemical Synthesis and Preparation

Synthetic Routes

The synthesis of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves a multi-step process that requires careful control of reaction conditions to achieve optimal yields. One established synthetic route involves the reaction of appropriate precursors with potassium hydroxide under reflux conditions for approximately 12 hours . This method has been documented to yield approximately 60% of the desired product, making it a relatively efficient synthetic approach for laboratory-scale preparation .

Carbon disulfide serves as a key reagent in the synthesis, reacting with tert-butyl substituted intermediates to form the target compound . The specific synthetic pathway often involves:

-

Preparation of the appropriate piperidine derivative

-

Formation of the oxadiazole ring

-

Introduction of the sulfanyl group

-

Final purification steps to isolate the target compound

Reaction Conditions and Optimization

The synthesis requires specific reaction conditions, including appropriate temperature control, solvent selection, and catalyst systems. The reflux conditions typically employed in the preparation of this compound help drive the reaction toward completion, while the use of potassium hydroxide as a base facilitates the formation of key intermediates . Researchers have documented that maintaining the reflux conditions for 12 hours is critical for achieving the reported 60% yield .

Pharmacological Properties and Biological Activities

Antimicrobial Activities

Oxadiazole derivatives, including those with sulfanyl substituents like Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, have demonstrated promising antimicrobial properties in research studies. These compounds can act against various bacteria and fungi, positioning them as potential candidates for the development of new antimicrobial agents. The antimicrobial activity is attributed to the presence of the 1,3,4-oxadiazole ring system, which has been shown to interact with microbial cellular components and disrupt essential biological processes.

The sulfanyl group at position 5 of the oxadiazole ring likely contributes to the compound's antimicrobial potential by enhancing its ability to interact with target proteins in microbial cells. This functional group can engage in hydrogen bonding interactions and form disulfide bridges with thiol-containing proteins, potentially disrupting essential cellular functions in microorganisms.

Medicinal Chemistry Applications

The structural features of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate make it particularly interesting for medicinal chemistry applications. The presence of the piperidine ring suggests potential applications in the design of drugs targeting neurological disorders, as piperidine derivatives have historically shown efficacy in this therapeutic area. The compound's balanced lipophilic and hydrophilic properties may also contribute to favorable pharmacokinetic profiles, an important consideration in drug development.

Furthermore, the Boc protecting group on the piperidine nitrogen provides a handle for further chemical modifications, allowing medicinal chemists to generate a diverse array of derivatives with potentially enhanced pharmacological properties. This structural versatility makes the compound a valuable building block in drug discovery programs.

Comparative Analysis and Structure-Activity Relationships

Comparison with Related Compounds

To better understand the unique properties of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, it is informative to compare it with structurally related compounds. A notable structural analog is Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, which differs only in the position of the oxadiazole substituent on the piperidine ring (position 4 instead of position 3). Another related compound is (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, which contains a phenyl substituent and a different oxadiazole isomer .

Table 1 presents a comparison of these structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |

|---|---|---|---|---|

| Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | 1046079-23-5 | C₁₂H₁₉N₃O₃S | 285.36 | Oxadiazole at position 3, sulfanyl group |

| Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | 889940-75-4 | C₁₂H₁₉N₃O₃S | 285.36 | Oxadiazole at position 4, sulfanyl group |

| (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | Not specified | C₁₈H₂₃N₃O₃ | Not specified | Phenyl substituent, 1,2,4-oxadiazole isomer |

Structure-Activity Relationships

The positioning of functional groups in these compounds significantly influences their biological activities and chemical properties. In the case of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, the location of the oxadiazole ring at position 3 of the piperidine may confer specific binding characteristics to target proteins that differ from those of its position 4 isomer. Additionally, the presence of the sulfanyl group in both position 3 and position 4 analogs contributes to their antimicrobial potential, whereas the phenyl substituent in (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate likely imparts different pharmacological properties .

These structural variations are crucial for understanding structure-activity relationships and for guiding the design of optimized derivatives with enhanced biological activities. Medicinal chemists can leverage these insights to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Current Research and Future Directions

Recent Research Findings

Current research on Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate and related oxadiazole derivatives has focused on their antimicrobial properties and potential applications in drug development. Studies have highlighted the compound's activity against various bacterial and fungal strains, positioning it as a candidate for the development of new antimicrobial therapies. Additionally, research into the medicinal chemistry applications of this compound has explored its potential utility in addressing neurological disorders and other conditions where piperidine derivatives have shown promise.

The synthetic methodologies for preparing Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate have been documented, with established protocols achieving yields of approximately 60% . This relatively efficient synthesis makes the compound accessible for further research and development efforts.

Future Research Opportunities

Several promising avenues exist for future research involving Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate:

-

Development of optimized derivatives with enhanced antimicrobial potency and spectrum

-

Exploration of potential applications in neurological disorders, leveraging the piperidine structural element

-

Investigation of structure-activity relationships through systematic modifications of key functional groups

-

Study of potential synergistic effects when combined with established antimicrobial agents

-

Development of improved synthetic methodologies to increase yield and purity

These research directions could significantly expand our understanding of the compound's potential and facilitate its translation into practical applications in medicine and other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume